molecular formula C27H24N4O4S B11025882 8-Methoxy-4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

8-Methoxy-4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11025882
M. Wt: 500.6 g/mol
InChI Key: OMQRGVYLORMROK-UHFFFAOYSA-N
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Description

8-Methoxy-4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloquinoline core, a chromenyl thiazole moiety, and a methoxy group, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multiple steps, including the formation of the pyrroloquinoline core, the chromenyl thiazole moiety, and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

8-Methoxy-4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 8-Methoxy-4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **8-Methoxy-4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
  • **4,4,6-trimethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one (without the methoxy group)
  • **this compound derivatives with different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the methoxy group, the chromenyl thiazole moiety, and the pyrroloquinoline core contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24N4O4S

Molecular Weight

500.6 g/mol

IUPAC Name

3-[2-[(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)diazenyl]-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C27H24N4O4S/c1-14-12-27(2,3)31-23-17(14)10-16(34-4)11-19(23)22(24(31)32)29-30-26-28-20(13-36-26)18-9-15-7-5-6-8-21(15)35-25(18)33/h5-11,13-14,32H,12H2,1-4H3

InChI Key

OMQRGVYLORMROK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O)(C)C

Origin of Product

United States

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